![molecular formula C11H12BrN3O B13968877 N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core. It is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of 2-ethyl-8-methylimidazo[1,2-a]pyridine, followed by formylation to introduce the formamide group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and formic acid or formamide for the formylation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol
- (6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Uniqueness
N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12BrN3O |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide |
InChI |
InChI=1S/C11H12BrN3O/c1-3-9-11(13-6-16)15-5-8(12)4-7(2)10(15)14-9/h4-6H,3H2,1-2H3,(H,13,16) |
Clave InChI |
GQQFZIZTHHPFAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C=C(C=C(C2=N1)C)Br)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



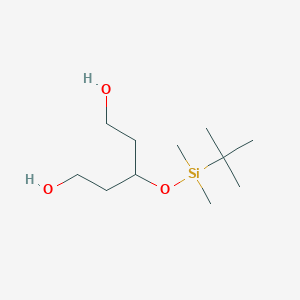
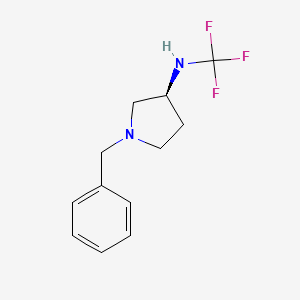



![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)

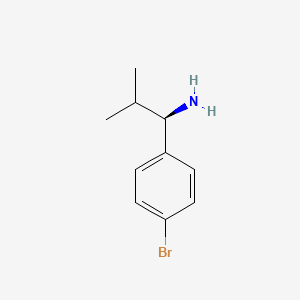
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
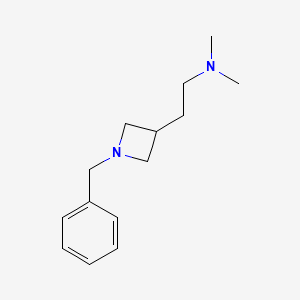
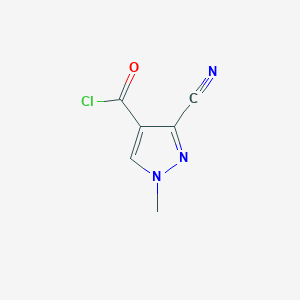
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
